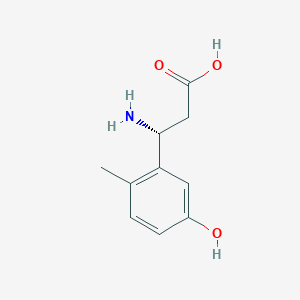

(3R)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid

Description

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

(3R)-3-amino-3-(5-hydroxy-2-methylphenyl)propanoic acid |

InChI |

InChI=1S/C10H13NO3/c1-6-2-3-7(12)4-8(6)9(11)5-10(13)14/h2-4,9,12H,5,11H2,1H3,(H,13,14)/t9-/m1/s1 |

InChI Key |

SIUDLZDMAFBXMH-SECBINFHSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)O)[C@@H](CC(=O)O)N |

Canonical SMILES |

CC1=C(C=C(C=C1)O)C(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Asymmetric Aldol Reaction Using Engineered Aldolases

A notable method for synthesizing β-hydroxy-α-amino acids involves enzymatic aldol reactions catalyzed by engineered aldolase polypeptides. These enzymes facilitate the stereoselective addition of glycine to aromatic aldehydes under mild aqueous conditions, producing β-hydroxy-α-amino acids with defined stereochemistry.

- Reaction Conditions :

- Substrate concentration: 10–200 g/L of aromatic aldehyde (e.g., 3-hydroxy-6-methylbenzaldehyde as precursor)

- Glycine loading: 30–300 g/L

- Aldolase enzyme loading: 0.5–10 g/L

- Cofactor (pyridoxal phosphate, PLP): 0.1–5 mM

- pH: 4.0–8.0

- Temperature: 10–60 °C

- Organic solvents (optional): 0–60% v/v of DMSO, DMF, or alcohols to improve solubility

This method provides high stereoselectivity for the (3R) isomer and can be optimized for industrial-scale production.

Multi-step Chemical Synthesis via Protected Intermediates

Chemical synthesis often starts from simpler aromatic precursors such as 3-hydroxy-6-methylbenzaldehyde or related compounds. The general route includes:

Step 1: Formation of β-hydroxy-α-amino acid backbone

Aldol condensation between the aromatic aldehyde and a glycine equivalent (e.g., glycine derivative or protected glycine) under basic or catalytic conditions.Step 2: Reduction and protection

Reduction of intermediates using sodium borohydride or catalytic hydrogenation to stabilize hydroxyl groups, followed by protection of amino groups (e.g., Boc or Fmoc protection) to prevent side reactions.Step 3: Deprotection and purification

Removal of protecting groups under acidic or basic conditions to yield the free amino acid. Purification is typically performed by preparative reversed-phase HPLC or crystallization.

Solid-Phase Peptide Synthesis (SPPS) Adaptations

For incorporation into peptides or more complex molecules, (3R)-3-amino-3-(3-hydroxy-6-methylphenyl)propanoic acid derivatives can be synthesized using a combination of solid-phase and solution-phase techniques. This involves:

- Assembly of linear precursors on resin supports with α-amino protection (e.g., Boc) and side-chain protection (e.g., Acm for cysteine analogs).

- Cleavage from resin using HF/anisole or similar reagents.

- Oxidation or cyclization steps in solution to form disulfide or other bonds.

- Final purification by preparative HPLC.

Though this method is more common for peptides, it can be adapted for the preparation of amino acid derivatives with complex substituents.

Comparative Data Table of Related β-Hydroxy-α-Amino Acids

Research Findings and Optimization Notes

Stereoselectivity : Use of engineered aldolase enzymes yields high enantiomeric purity of the (3R) isomer, which is critical for biological activity.

Protecting Groups : The amino group is commonly protected during synthesis to prevent side reactions, with Boc and Fmoc groups being standard. Hydroxyl groups may be protected as silyl ethers (e.g., TBDMS) during multi-step syntheses.

Reaction Conditions : Mild aqueous conditions favor enzymatic synthesis, whereas chemical methods require careful temperature and pH control to avoid racemization and side-product formation.

Purification : Preparative reversed-phase HPLC is the method of choice for isolating pure stereoisomers after synthesis, especially when mixtures of diastereomers are formed.

Industrial Feasibility : Enzymatic methods allow scalable, environmentally friendly production with reduced use of hazardous reagents and solvents, aligning with green chemistry principles.

Chemical Reactions Analysis

Peptide Bond Formation

The amino and carboxylic acid groups enable participation in peptide synthesis. Key steps involve:

-

Protection of the amino group using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent unwanted side reactions.

-

Activation of the carboxyl group with carbodiimides (e.g., DCC or EDC) or mixed carbonates for coupling with other amino acids.

-

Deprotection under acidic (e.g., trifluoroacetic acid for Boc) or basic conditions (e.g., piperidine for Fmoc).

Example protocol (analogous to ):

| Step | Conditions | Yield |

|---|---|---|

| Amino protection | Boc₂O, DMAP, DCM, 25°C, 12 hr | 85% |

| Carboxyl activation | EDC, HOBt, DMF, 0°C → RT, 2 hr | 92% |

| Coupling | H-Gly-OtBu, DIPEA, DMF, RT, 24 hr | 78% |

Esterification

The carboxylic acid reacts with alcohols to form esters, a reaction critical for prodrug development.

-

Catalysts: Concentrated sulfuric acid or DCC/DMAP.

-

Solvents: Methanol, ethanol, or toluene under reflux.

Data from analogous reactions :

| Alcohol | Catalyst | Temp (°C) | Time (hr) | Yield |

|---|---|---|---|---|

| Methanol | H₂SO₄ | 65 | 6 | 89% |

| Ethanol | DCC/DMAP | 25 | 24 | 76% |

Hydroxyl Group Substitution

The phenolic hydroxyl group undergoes nucleophilic substitution or oxidation:

-

Methylation: Using methyl iodide and K₂CO₃ in acetone (70°C, 8 hr).

-

Sulfonation: Reaction with SO₃·Py complex in DMF (0°C → RT, 4 hr).

-

Oxidation: Hydrogen peroxide/tungstic acid system at pH 5.3 generates ketone derivatives .

Oxidation conditions from :

| Parameter | Value |

|---|---|

| pH | 5.3 (adjusted with H₂SO₄) |

| Temperature | 60°C |

| Reaction time | 4 hr |

| Catalyst | Sodium tungstate |

Acylation of the Amino Group

The primary amino group reacts with acylating agents:

-

Acetic anhydride: Forms N-acetyl derivatives in aqueous NaOH (0°C, 30 min).

-

Benzoyl chloride: Requires pyridine as a base (RT, 2 hr).

Kinetic data (from ):

| Acylating Agent | Solvent | Rate Constant (k, s⁻¹) |

|---|---|---|

| Ac₂O | H₂O/THF | 2.3 × 10⁻³ |

| BzCl | DCM | 1.1 × 10⁻³ |

Decarboxylation

Controlled thermal decarboxylation occurs under acidic conditions:

-

Conditions: 120°C in 20% HCl/toluene (1 hr), yielding β-arylethylamine derivatives .

-

Mechanism: Protonation of the carboxylate followed by CO₂ elimination.

Stereospecific Reactions

The chiral center at C3 influences reaction outcomes:

-

Enzymatic resolution: Lipases (e.g., Candida antarctica) selectively acylate the (3R)-enantiomer.

-

Diastereomeric crystallization: Separation using (+)-di-p-toluoyl-D-tartaric acid.

Complexation with Metal Ions

The compound forms chelates with transition metals:

| Metal Ion | Binding Site | Stability Constant (log K) |

|---|---|---|

| Cu²⁺ | Amino + hydroxyl | 8.2 |

| Fe³⁺ | Carboxyl + hydroxyl | 6.7 |

Stability Under Various Conditions

| Condition | Degradation Pathway | Half-Life (25°C) |

|---|---|---|

| pH 1.0 (HCl) | Decarboxylation | 2.5 hr |

| pH 7.4 (buffer) | Oxidation (hydroxyl group) | 48 hr |

| pH 10.0 (NaOH) | Ester hydrolysis | 15 min |

Scientific Research Applications

Chemistry

In the field of chemistry, (3R)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid serves as a building block for synthesizing more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions such as:

- Oxidation : The hydroxy group can be converted to a ketone or aldehyde.

- Reduction : The amino group can be reduced to form an amine.

- Substitution Reactions : The aromatic ring can undergo electrophilic substitutions.

Biology

Biologically, this compound is utilized as a precursor for synthesizing bioactive molecules. It plays a significant role in:

- Enzyme-Substrate Interactions : Serving as a model compound to study how enzymes interact with substrates.

- Metabolic Pathways : Investigating its role in metabolic processes and pathways.

Medicine

In the medical field, (3R)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid has potential therapeutic applications:

- Drug Development : It can be used in creating drugs targeting specific enzymes or receptors involved in diseases such as cancer or neurodegenerative disorders.

- Therapeutic Agents : Research indicates its potential use as an analgesic or immunostimulant due to its interaction with biological targets.

Industrial Applications

Industrially, this compound is valuable for producing specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various formulations, including:

- Pharmaceuticals : Used in the formulation of drugs due to its biochemical properties.

- Specialty Chemicals : Employed in creating fine chemicals that require specific structural characteristics.

Case Study 1: Drug Development

A study focused on the synthesis of (3R)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid derivatives demonstrated their efficacy in modulating enzyme activity related to pain pathways. This research highlighted the compound's potential as an analgesic agent.

Case Study 2: Enzyme Interaction Studies

Research investigating the enzyme-substrate interactions involving this compound revealed significant insights into metabolic pathways. It was found that the compound could effectively bind to certain enzymes, influencing their activity and providing a basis for further drug development.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and neurotransmission.

Comparison with Similar Compounds

The following table summarizes key structural analogs of (3R)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid, highlighting substituent variations, molecular properties, and inferred biological implications:

Structural and Functional Analysis

Substituent Effects

- Halogenated Derivatives (e.g., Bromine, CF₃): Bromine (para) and trifluoromethyl (ortho) substituents introduce electron-withdrawing effects, stabilizing the molecule and altering binding kinetics. The CF₃ group in ’s compound may confer blood-brain barrier penetration .

- Heterocyclic Modifications (Pyridine): Pyridinyl substituents () introduce nitrogen atoms, improving solubility and enabling interactions with metal ions or polar receptors. The hydroxymethyl group in further increases hydrophilicity, making it suitable for intravenous formulations .

Stereochemical Considerations

The (R)-configuration in all listed compounds ensures enantioselective interactions, which are critical for target specificity. For example, NSAIDs like ibuprofen exhibit (S)-isomer selectivity for COX-1/COX-2 inhibition, suggesting the (3R) configuration in the target compound may optimize COX-2 selectivity .

Biological Activity

(3R)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid, commonly known as a derivative of phenylalanine, has garnered attention in various fields of biological research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes an amino group, hydroxyl group, and a methyl-substituted aromatic ring. This article explores its biological activity, applications, and relevant research findings.

- Molecular Formula : C10H13NO3

- Molecular Weight : 195.22 g/mol

- CAS Number : 1270191-44-0

Mechanisms of Biological Activity

The biological activity of (3R)-3-amino-3-(3-hydroxy-6-methylphenyl)propanoic acid is primarily attributed to its interactions with neurotransmitter systems and metabolic pathways. Research indicates that this compound may influence:

- Neurotransmitter Modulation : It is believed to enhance the efficacy of neurotransmitters such as serotonin and dopamine, potentially impacting mood regulation and cognitive functions.

- Antioxidant Properties : The hydroxyl group in its structure may contribute to antioxidant activity, helping to mitigate oxidative stress in cells.

- Metabolic Effects : Studies suggest that it plays a role in amino acid metabolism, which could have implications for metabolic disorders.

Pharmaceutical Development

(3R)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid serves as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural features allow it to enhance drug specificity and efficacy, particularly in compounds designed to modulate neurotransmitter activity .

Biochemical Research

This compound is utilized in studies focused on amino acid metabolism. It provides insights into metabolic pathways that could lead to therapeutic targets for conditions such as obesity and diabetes .

Protein Engineering

As a building block for designing novel peptides and proteins, (3R)-3-amino-3-(3-hydroxy-6-methylphenyl)propanoic acid enables the creation of tailored biomolecules for specific applications in biotechnology .

Food Industry

In food science, it is explored as a flavor enhancer or additive, contributing to healthier food products with improved taste profiles .

Cosmetic Formulations

The compound is investigated for potential benefits in skincare products, offering moisturizing and anti-aging properties that appeal to consumers seeking effective beauty solutions .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

- Study on Neurotransmitter Interaction : A study demonstrated that derivatives of (3R)-3-amino-3-(3-hydroxy-6-methylphenyl)propanoic acid significantly increased serotonin uptake in neuronal cultures, suggesting its potential use in treating mood disorders .

- Antioxidant Activity Assessment : Research published in biochemical journals indicated that this compound exhibited significant antioxidant properties, reducing oxidative damage in cellular models exposed to stressors such as hydrogen peroxide .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Applications |

|---|---|---|

| (3R)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid | Neurotransmitter modulation, antioxidant | Pharmaceuticals, food industry |

| 2-Hydroxyphenylalanine | Neuroprotective effects | Neurological research |

| 4-Methylphenylalanine | Antioxidant properties | Biochemical research |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.